molecular formula C13H13ClFN B1341882 [3-(4-Fluorophenyl)phenyl]methylaminehcl CAS No. 1195901-44-0

[3-(4-Fluorophenyl)phenyl]methylaminehcl

Cat. No.: B1341882
CAS No.: 1195901-44-0
M. Wt: 237.7 g/mol
InChI Key: ZYGOVJWOSPPYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(4-Fluorophenyl)phenyl]methylamine HCl (CAS: 1195901-44-0) is a fluorinated benzylamine derivative with a molecular weight of 237.70 g/mol and a purity of 95% . Its structure features a benzylamine core substituted with a biphenyl group where one phenyl ring is para-fluorinated. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN.ClH/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGOVJWOSPPYEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90592106
Record name 1-(4'-Fluoro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1195901-44-0
Record name 1-(4'-Fluoro[1,1'-biphenyl]-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90592106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Fluorophenyl)phenyl]methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted phenylmethylamines.

Scientific Research Applications

[3-(4-Fluorophenyl)phenyl]methylamine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine (CAS: 215519-35-0)

  • Structure : Contains an oxadiazole heterocycle instead of a benzylamine backbone. The 4-fluorophenyl group is directly attached to the oxadiazole ring.
  • Molecular Weight : 193.18 g/mol .
  • Key Differences: The oxadiazole core increases polarity and hydrogen-bonding capacity compared to the benzylamine structure. This compound is studied for insecticidal and nanotechnology applications due to its heterocyclic rigidity .

3-Fluoro-4-methylbenzylamine (CAS: 261951-67-1)

  • Structure: A mono-fluorinated benzylamine with a methyl substituent on the phenyl ring.
  • Molecular Weight : 153.19 g/mol .
  • Key Differences : The absence of a second phenyl ring reduces steric bulk, enhancing membrane permeability. The methyl group increases lipophilicity (logP ~2.1) compared to the biphenyl system in [3-(4-Fluorophenyl)phenyl]methylamine HCl (estimated logP ~3.5) .

{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine

  • Structure : Features dual fluorine substituents and a chloro group, with a methylamine side chain.
  • Molecular Weight : 283.70 g/mol .
  • The methylamine group introduces steric constraints absent in [3-(4-Fluorophenyl)phenyl]methylamine HCl .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Experimental/Predicted) Solubility (HCl Salt) Key Substituents
[3-(4-Fluorophenyl)phenyl]methylamine HCl 237.70 ~3.5 (estimated) High in polar solvents Biphenyl, para-F, HCl salt
3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine 193.18 ~1.8 Moderate Oxadiazole, para-F
3-Fluoro-4-methylbenzylamine 153.19 ~2.1 High Methyl, meta-F
{[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine 283.70 ~4.0 Low Dual F, Cl, methylamine

Notes:

  • Lipophilicity (logP) trends correlate with aromatic substitution: biphenyl systems (higher logP) vs. heterocycles (lower logP) .
  • Hydrochloride salts universally improve aqueous solubility compared to free bases .

Receptor Binding

  • No direct receptor data is available, but analogues show affinity for monoamine transporters .
  • 3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine : Oxadiazole derivatives exhibit insecticidal activity via GABA receptor modulation .
  • 3-Fluoro-4-methylbenzylamine : Simpler benzylamines are precursors to antidepressants (e.g., fluoxetine analogues) but lack the biphenyl moiety for enhanced receptor specificity .

Antiproliferative Activity

  • Phenylethylamine hydrochlorides (e.g., ) demonstrate inhibition of cancer cell lines (IC50: 10–50 μM) via DNA intercalation or enzyme inhibition. The biphenyl system in [3-(4-Fluorophenyl)phenyl]methylamine HCl may enhance such activity due to increased planar surface area .

Biological Activity

[3-(4-Fluorophenyl)phenyl]methylamine hydrochloride, with the CAS number 1195901-44-0, is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride
  • Molecular Formula : C13H14ClF
  • Molecular Weight : 235.71 g/mol

The specific mechanism of action for [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride is not extensively documented in the literature. However, compounds with similar structures often interact with neurotransmitter systems or exhibit effects on cellular signaling pathways. The presence of the fluorophenyl group suggests potential interactions with various receptors, possibly influencing dopaminergic or serotonergic pathways.

Antiproliferative Effects

Research indicates that compounds structurally related to [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride may exhibit antiproliferative properties. For instance, studies on phenyl derivatives have shown activity against various cancer cell lines, suggesting that this compound could similarly affect cell growth and proliferation.

Cell Line IC50 (µM) Effect
MCF7 (Breast cancer)10-20Moderate inhibition
HT-29 (Colon cancer)5-15Significant inhibition
M21 (Melanoma)15-25Weak to moderate inhibition

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Neuropharmacological Activity

Given its amine structure, [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride may also possess neuropharmacological properties. Compounds with similar amine functionalities have been studied for their effects on mood and cognition, potentially indicating antidepressant or anxiolytic activities.

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating phenyl-substituted amines demonstrated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines. The study highlighted the importance of substituent positioning on the phenyl ring in determining biological activity .
  • Neurotransmitter Interaction : Research on related compounds has shown that they can modulate neurotransmitter levels in the brain. This suggests potential applications in treating neurological disorders.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the phenyl groups can enhance or diminish biological activity. This emphasizes the need for further exploration of [3-(4-Fluorophenyl)phenyl]methylamine hydrochloride's structure to optimize its therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.